

An In-Depth Technical Guide to 1-Iodo-3-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Iodo-3-(trifluoromethoxy)benzene

Cat. No.: B177675

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Abstract

This technical guide provides a comprehensive overview of **1-Iodo-3-(trifluoromethoxy)benzene** (CAS No: 198206-33-6), a key fluorinated building block in modern synthetic chemistry. We delve into its fundamental molecular and physical properties, present a detailed and validated synthetic protocol, and explore its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical, agrochemical, and material science industries. The guide emphasizes the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Core Molecular Profile

1-Iodo-3-(trifluoromethoxy)benzene is a substituted aromatic compound distinguished by two key functional groups: an iodine atom and a trifluoromethoxy ($-\text{OCF}_3$) group positioned meta to each other on a benzene ring. This specific arrangement confers a unique combination of reactivity and physicochemical properties that are highly sought after in the design of complex organic molecules.

- **The Iodine Substituent:** The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group. This high reactivity is expertly exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and

Sonogashira couplings, which are foundational for constructing new carbon-carbon and carbon-heteroatom bonds.[1]

- The Trifluoromethoxy (-OCF₃) Group: This functional group is a powerful modulator of molecular properties. It is highly electronegative and lipophilic, often used as a bioisostere for other groups. Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic profile of drug candidates.[1]

The combination of a reactive iodo-handle for synthesis and the property-enhancing -OCF₃ group makes this molecule a valuable intermediate.

Physicochemical & Structural Data

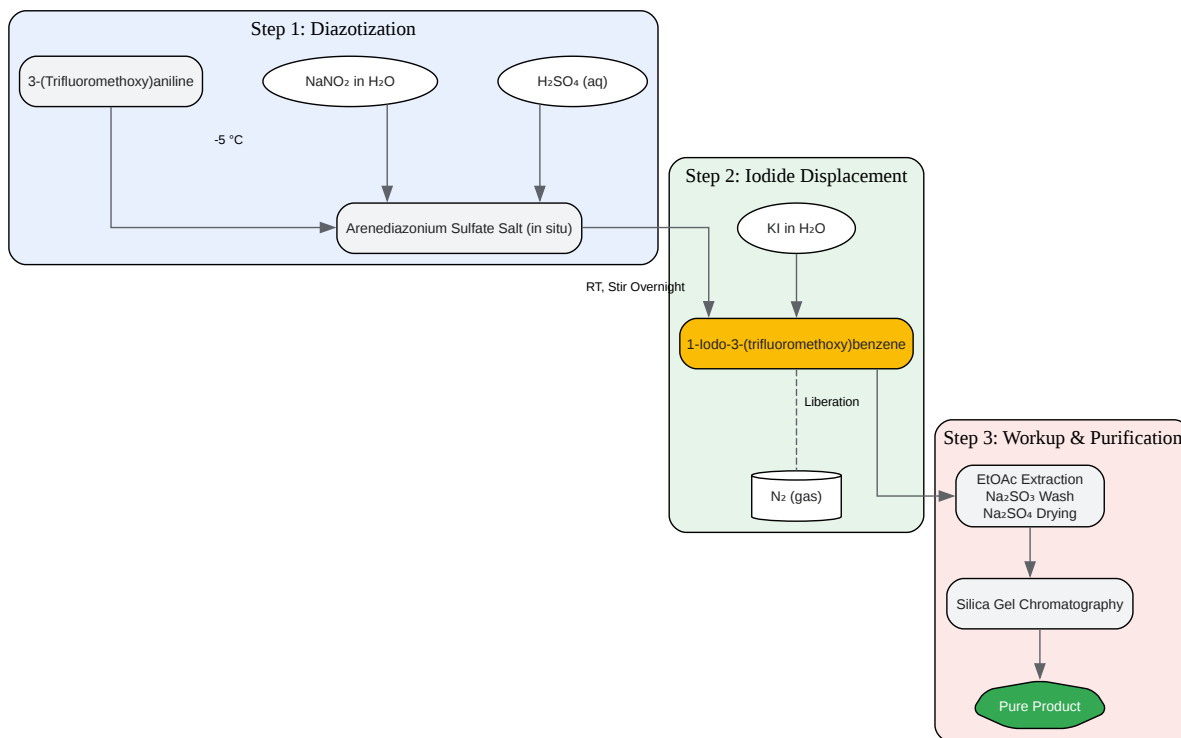
All quantitative data for **1-Iodo-3-(trifluoromethoxy)benzene** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₃ IO	[2][3]
Molecular Weight	288.01 g/mol	[2][4]
CAS Number	198206-33-6	[2][3]
Appearance	Colorless to light yellow/green liquid	[4]
Density	1.87 g/mL	[4]
Boiling Point	71 °C @ 32 mmHg	[4]
Refractive Index	n ²⁰ /D 1.500	[4]
SMILES String	C1=CC(=CC(=C1)I)OC(F)(F)F	[3]
InChI Key	UQZXQSQWKJZHCD-UHFFFAOYSA-N	[2]

Synthesis Protocol: Diazotization of 3-(Trifluoromethoxy)aniline

The most direct and reliable route to **1-Iodo-3-(trifluoromethoxy)benzene** is via a Sandmeyer-type reaction, starting from the commercially available 3-(trifluoromethoxy)aniline. [5] This process involves two key stages: the formation of a diazonium salt from the aniline, followed by its displacement with an iodide nucleophile.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-Iodo-3-(trifluoromethoxy)benzene**.

Step-by-Step Methodology

This protocol is adapted from established procedures for Sandmeyer iodination.[5]

Materials:

- 3-(Trifluoromethoxy)aniline (1.00 equiv)
- Sodium nitrite (NaNO_2) (1.16 equiv)
- Sulfuric acid (H_2SO_4) (2.50 equiv)
- Potassium iodide (KI) (1.20 equiv)
- Deionized water (H_2O)
- Ethyl acetate (EtOAc)
- Sodium sulfite (Na_2SO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Protocol:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(trifluoromethoxy)aniline (17.7 g, 100.0 mmol) in water.
 - Cool the solution to $-5\text{ }^\circ\text{C}$ using an ice-salt bath.
 - Slowly add a pre-prepared solution of sodium nitrite (7.4 g, 115.6 mmol) in water (80 mL), keeping the internal temperature at or below $-5\text{ }^\circ\text{C}$.
 - While maintaining this temperature, add sulfuric acid (25 g, 250.0 mmol) dropwise.
Causality: The strong acid protonates nitrous acid to form the nitrosonium ion (NO^+), the active electrophile for diazotization. Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

- Stir the resulting mixture at -5 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.
- Iodide Displacement:
 - In a separate beaker, dissolve potassium iodide (20 g, 120.5 mmol) in water (60 mL).
 - Add the KI solution dropwise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed. Causality: The iodide ion displaces the dinitrogen group, which is an exceptionally good leaving group due to the high stability of N₂ gas, driving the reaction to completion.
 - After the addition is complete, remove the cooling bath and allow the reaction mixture to stir overnight at room temperature.
- Workup and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
 - Combine the organic layers and wash them with a saturated sodium sulfite solution (2 x 50 mL) to remove any residual iodine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude residue by silica gel column chromatography to yield **1-Iodo-3-(trifluoromethoxy)benzene** as a clear liquid.

Analytical Characterization

While public spectral databases lack comprehensive data for this specific compound, quality control would be validated using standard analytical techniques.[3]

- ¹H NMR: Expected to show complex multiplets in the aromatic region (~7.0-7.8 ppm).
- ¹³C NMR: Expected to show signals for the six aromatic carbons, including a characteristic signal for the carbon attached to the iodine (at ~90-100 ppm) and a quartet for the -OCF₃

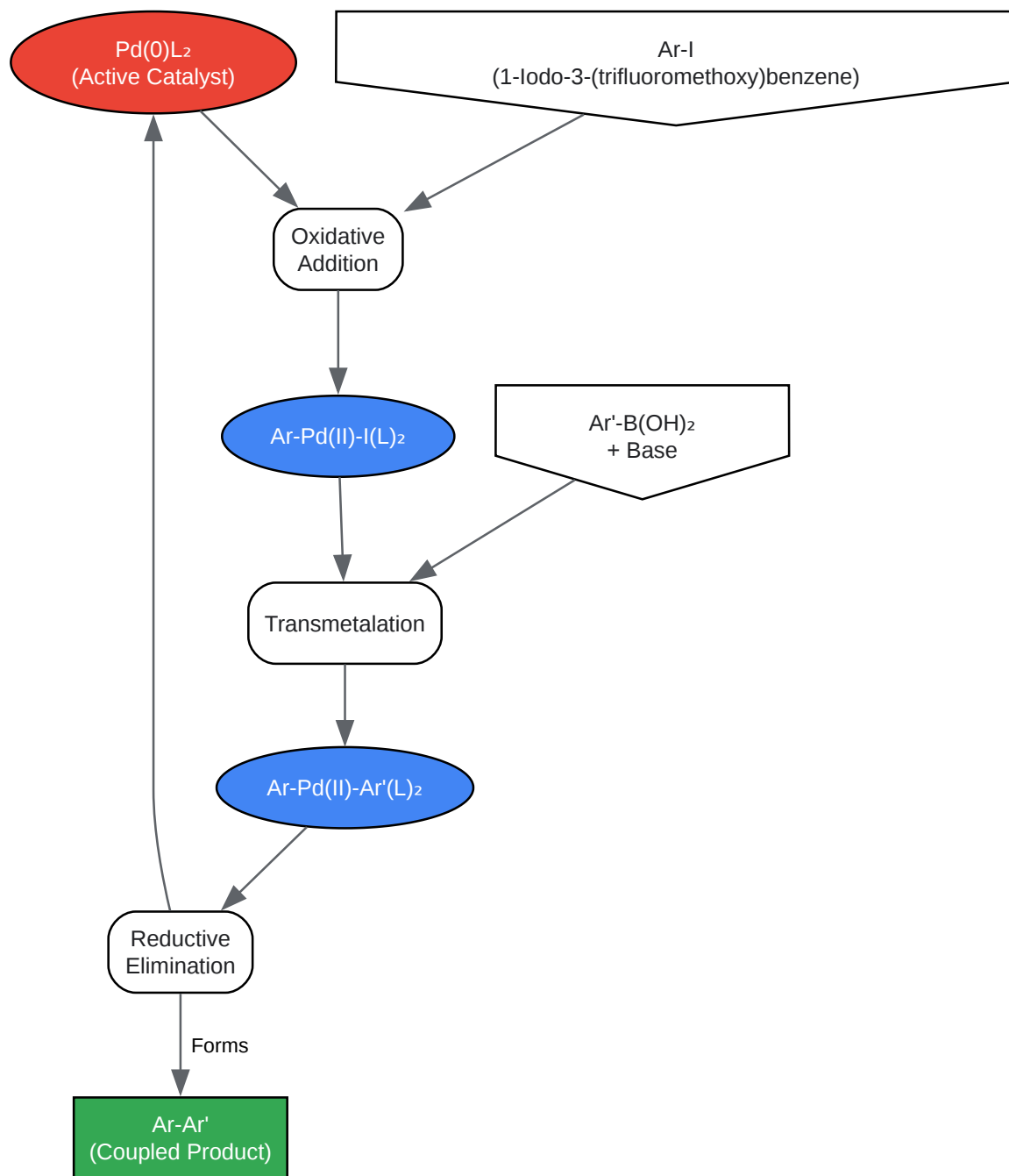
carbon (~120 ppm) due to C-F coupling.

- ^{19}F NMR: Expected to show a sharp singlet for the three equivalent fluorine atoms of the $-\text{OCF}_3$ group.
- GC-MS: To confirm purity and molecular weight ($m/z = 288$).

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **1-Iodo-3-(trifluoromethoxy)benzene** is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a prime example.

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl Compound

This is a representative protocol based on standard Suzuki coupling conditions. Optimization may be required for specific boronic acid partners.

Materials:

- **1-Iodo-3-(trifluoromethoxy)benzene** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- Triphenylphosphine (PPh_3) or other suitable ligand (0.04 equiv)
- Potassium carbonate (K_2CO_3) or other suitable base (3.0 equiv)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Protocol:

- Reaction Setup:
 - To an oven-dried Schlenk flask, add **1-Iodo-3-(trifluoromethoxy)benzene** (288 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 4.5 mg, 0.02 mmol) and the ligand (e.g., PPh_3 , 10.5 mg, 0.04 mmol). Causality: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity, which is crucial for the efficiency of the catalytic cycle.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Reaction Execution:
 - Add the degassed solvent (10 mL of Dioxane/Water 4:1) via syringe. Causality: The base (K_2CO_3) activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. Water is often required for the base to be effective.

- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
- Workup and Purification:
 - After completion, cool the reaction to room temperature and dilute with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

1-Iodo-3-(trifluoromethoxy)benzene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

- GHS Hazard Statements: Based on aggregated data, this compound is classified with the following hazards:[\[2\]](#)[\[6\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements: Key handling precautions include:[\[6\]](#)
 - P261: Avoid breathing mist/vapors/spray.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
[6]
- Incompatibilities: Strong oxidizing agents.[6]

Conclusion

1-Iodo-3-(trifluoromethoxy)benzene is a strategically important synthetic intermediate whose value is derived from the orthogonal functionalities of its iodo and trifluoromethoxy substituents. The iodine provides a reliable handle for sophisticated molecular construction via cross-coupling chemistry, while the $-OCF_3$ group imparts desirable physicochemical properties crucial for applications in drug discovery and materials science. The protocols and data presented in this guide offer a robust framework for the synthesis, handling, and application of this versatile building block, empowering researchers to leverage its unique attributes in their synthetic endeavors.

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